Cas no 1314902-39-0 (methyl 2-oxoimidazolidine-4-carboxylate)

Methyl 2-oxoimidazolidine-4-carboxylate is a versatile heterocyclic compound featuring both a carboxylate ester and a hydantoin-like (2-oxoimidazolidine) core structure. This bifunctional molecule serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive sites enable further functionalization, such as hydrolysis, amidation, or cyclization, making it useful for constructing complex scaffolds. The ester group enhances solubility in organic solvents, facilitating purification and downstream reactions. Its stability under mild conditions and compatibility with diverse reaction conditions contribute to its utility in medicinal chemistry and material science applications. The compound’s structural features also make it a candidate for studying biologically active derivatives.
methyl 2-oxoimidazolidine-4-carboxylate structure
1314902-39-0 structure
Product name:methyl 2-oxoimidazolidine-4-carboxylate
CAS No:1314902-39-0
MF:C5H8N2O3
MW:144.128621101379
CID:4588040
PubChem ID:21639963

methyl 2-oxoimidazolidine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-oxoimidazolidine-4-carboxylate
    • Inchi: 1S/C5H8N2O3/c1-10-4(8)3-2-6-5(9)7-3/h3H,2H2,1H3,(H2,6,7,9)
    • InChI Key: DYARMGVFGYGGSF-UHFFFAOYSA-N
    • SMILES: C1(=O)NCC(C(OC)=O)N1

methyl 2-oxoimidazolidine-4-carboxylate Security Information

methyl 2-oxoimidazolidine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B496578-50mg
methyl 2-oxoimidazolidine-4-carboxylate
1314902-39-0
50mg
$ 295.00 2022-06-07
Enamine
EN300-112866-5.0g
methyl 2-oxoimidazolidine-4-carboxylate
1314902-39-0 95%
5g
$2858.0 2023-06-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00970710-1g
Methyl 2-oxoimidazolidine-4-carboxylate
1314902-39-0 95%
1g
¥4893.0 2023-04-03
Enamine
EN300-112866-2.5g
methyl 2-oxoimidazolidine-4-carboxylate
1314902-39-0 95%
2.5g
$1931.0 2023-10-26
Enamine
EN300-112866-1g
methyl 2-oxoimidazolidine-4-carboxylate
1314902-39-0 95%
1g
$986.0 2023-10-26
Enamine
EN300-112866-5g
methyl 2-oxoimidazolidine-4-carboxylate
1314902-39-0 95%
5g
$2858.0 2023-10-26
1PlusChem
1P01A1R4-1g
methyl 2-oxoimidazolidine-4-carboxylate
1314902-39-0 95%
1g
$1131.00 2025-03-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1293519-500mg
Methyl 2-oxoimidazolidine-4-carboxylate
1314902-39-0 95%
500mg
¥16588.00 2024-08-09
A2B Chem LLC
AV47648-100mg
methyl 2-oxoimidazolidine-4-carboxylate
1314902-39-0 95%
100mg
$395.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1293519-50mg
Methyl 2-oxoimidazolidine-4-carboxylate
1314902-39-0 95%
50mg
¥5765.00 2024-08-09

methyl 2-oxoimidazolidine-4-carboxylate Related Literature

Additional information on methyl 2-oxoimidazolidine-4-carboxylate

Methyl 2-Oxoimidazolidine-4-Carboxylate (CAS No. 1314902-39-0): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 2-oxoimidazolidine-4-carboxylate (CAS No. 1314902-39-0) is a versatile and highly valuable intermediate in the field of pharmaceutical synthesis. This compound, characterized by its unique imidazolidine core structure, has garnered significant attention due to its role in the development of various therapeutic agents. Its molecular framework, featuring a methyl ester group and a reactive oxo group, makes it an ideal candidate for further functionalization, enabling the synthesis of complex molecules with high precision and efficiency.

The importance of this compound cannot be overstated, particularly in the context of drug discovery and development. Recent advancements in medicinal chemistry have highlighted the utility of 2-oxoimidazolidine derivatives in creating novel pharmacophores. These derivatives exhibit a broad spectrum of biological activities, making them attractive for targeting various diseases. The structural flexibility of methyl 2-oxoimidazolidine-4-carboxylate allows chemists to modify its core scaffold in multiple ways, thereby tailoring the properties of the final drug candidates to meet specific therapeutic requirements.

In recent years, researchers have been exploring the potential of this compound in the synthesis of antiviral and anticancer agents. The oxo group in its structure serves as a crucial site for further chemical transformations, enabling the attachment of diverse functional groups that can enhance binding affinity to biological targets. For instance, studies have demonstrated its effectiveness in generating protease inhibitors, which are essential for treating viral infections and cancerous tumors. The ability to fine-tune the chemical properties of methyl 2-oxoimidazolidine-4-carboxylate allows for the creation of molecules with improved pharmacokinetic profiles and reduced side effects.

The pharmaceutical industry has also leveraged this compound in the development of vaccines and immunomodulators. Its structural features make it an excellent precursor for synthesizing peptidomimetics, which mimic the behavior of natural peptides while avoiding their limitations. Such mimetics are increasingly being used to develop treatments for autoimmune diseases and allergies. The versatility of methyl 2-oxoimidazolidine-4-carboxylate in these applications underscores its significance as a building block in modern drug design.

2-oxoimidazolidine-4-carboxylate typically involves multi-step reactions that require careful optimization to ensure high yields and purity. Common synthetic routes include condensation reactions between appropriate precursors under controlled conditions. Advances in catalytic methods have further refined these processes, making them more efficient and environmentally friendly. The availability of high-quality starting materials and well-established synthetic protocols has facilitated widespread adoption of this compound in industrial settings. 2-oxoimidazolidine-4-carboxylate (CAS No. 1314902-39-0) is a cornerstone intermediate in pharmaceutical synthesis, offering unparalleled flexibility and reactivity for developing novel therapeutic agents. Its applications span across antiviral, anticancer, vaccine development, and polymer chemistry, highlighting its broad utility. As research continues to uncover new possibilities for this compound, its importance in advancing drug discovery and development is set to grow even further.

Recommend Articles

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd